4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine
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Overview
Description
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a trifluoromethyl-substituted pyridine ring, an azetidine ring, and a triazolopyridazine scaffold. The presence of these functional groups imparts the compound with unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
The synthesis of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups on the compound
These reactions are typically conducted under controlled conditions, with specific reagents and solvents chosen to achieve the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with the binding of ligands to their receptors, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle, but they exhibit different pharmacological properties and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are known for their kinase inhibitory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O/c15-14(16,17)11-5-9(3-4-18-11)24-10-6-22(7-10)13-2-1-12-20-19-8-23(12)21-13/h1-5,8,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXPIJVACUPSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=NN=C3C=C2)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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